molecular formula C6H9Cl3N2 B3145644 4-Chlorobenzene-1,2-diamine dihydrochloride CAS No. 57803-83-5

4-Chlorobenzene-1,2-diamine dihydrochloride

Cat. No.: B3145644
CAS No.: 57803-83-5
M. Wt: 215.5 g/mol
InChI Key: PAJLOJPTPBTVNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chlorobenzene-1,2-diamine dihydrochloride, also known as 4-Chloro-1,2-diaminobenzene, has the molecular formula ClC6H3(NH2)2 . It has a molecular weight of 142.586 . This compound is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C6H7ClN2 . The InChI representation of the molecule is InChI=1S/C6H7ClN2/c7-4-1-2-5(8)6(9)3-4/h1-3H,8-9H2 .

Scientific Research Applications

Environmental Fate and Remediation Strategies

Fate Processes of Chlorobenzenes in Soil
Chlorobenzenes (CBs), including compounds similar to 4-Chlorobenzene-1,2-diamine dihydrochloride, are environmental pollutants due to their toxicity and persistence. The degradation of highly chlorinated benzenes primarily occurs through dechlorination under anaerobic conditions, leading to the formation of lower-chlorinated benzenes. These compounds can be further degraded by specialized microorganisms. The development of remediation techniques that combine dechlorination with biodegradation could be effective for treating soils contaminated with CBs (Brahushi et al., 2017).

Toxicological Studies

Review of the Toxicology of Alkyl Diamines
While not directly related to this compound, research on alkyl diamines, which could share some structural similarities with chlorobenzene diamines, highlights the importance of understanding the acute toxicity and potential irritant properties of chemical compounds. The acute toxicity of these compounds appears to be relatively low, but they exhibit significant irritant effects on the skin and eyes. This insight underscores the need for careful handling and potential health impact assessments of related compounds (Kennedy, 2007).

Advanced Oxidation Processes for Degradation

Degradation of Acetaminophen by Advanced Oxidation Processes
Advanced oxidation processes (AOPs) are highlighted as effective for degrading recalcitrant compounds in the environment, including pharmaceuticals like acetaminophen. This suggests the potential applicability of AOPs in degrading chlorobenzene compounds, possibly including derivatives like this compound. AOPs could lead to various by-products, depending on the kinetics and mechanisms involved, which is crucial for understanding the environmental impact and degradation pathways of specific compounds (Qutob et al., 2022).

Safety and Hazards

While specific safety and hazard information for 4-Chlorobenzene-1,2-diamine dihydrochloride is not available, similar compounds are known to be combustible and can release irritating gases and vapors when thermally decomposed . It’s always recommended to handle such compounds with appropriate safety measures.

Properties

IUPAC Name

4-chlorobenzene-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2.2ClH/c7-4-1-2-5(8)6(9)3-4;;/h1-3H,8-9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJLOJPTPBTVNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chlorobenzene-1,2-diamine dihydrochloride
Reactant of Route 2
4-Chlorobenzene-1,2-diamine dihydrochloride
Reactant of Route 3
4-Chlorobenzene-1,2-diamine dihydrochloride
Reactant of Route 4
4-Chlorobenzene-1,2-diamine dihydrochloride
Reactant of Route 5
4-Chlorobenzene-1,2-diamine dihydrochloride
Reactant of Route 6
4-Chlorobenzene-1,2-diamine dihydrochloride

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